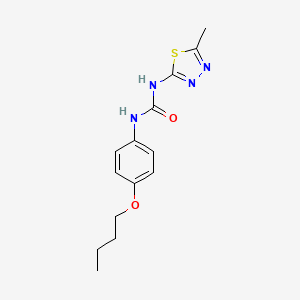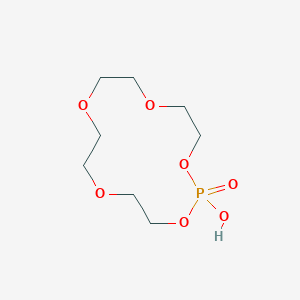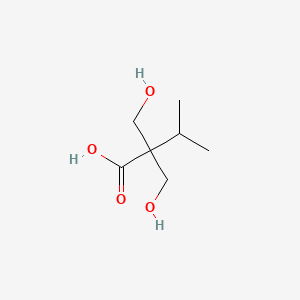![molecular formula C17H24N2O3 B14308321 Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate CAS No. 116512-93-7](/img/no-structure.png)
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate is a synthetic compound known for its structural complexity and potential applications in various fields. This compound is characterized by a piperidine ring substituted with a phenyl(propanoyl)amino group and an ethyl ester group. It is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with phenyl(propanoyl)amino groups under controlled conditions. One common method includes the use of intermediates such as 1-substituted-4-[phenyl(propanoyl)amino]piperidine-4-carbonitrile derivatives . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The choice of reagents and conditions is critical to minimize by-products and maximize the yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and other conditions.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with opioid receptors, leading to analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Fentanyl analogues: These compounds share a similar piperidine structure and are known for their potent analgesic properties.
Remifentanil: This compound is structurally related and is used as a short-acting opioid analgesic.
Carfentanil: Another potent opioid, carfentanil is used primarily in veterinary medicine.
Eigenschaften
| 116512-93-7 | |
Molekularformel |
C17H24N2O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
ethyl 4-(N-propanoylanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-3-16(20)19(14-8-6-5-7-9-14)15-10-12-18(13-11-15)17(21)22-4-2/h5-9,15H,3-4,10-13H2,1-2H3 |
InChI-Schlüssel |
JYOGTADXKSANSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1)C(=O)OCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)



